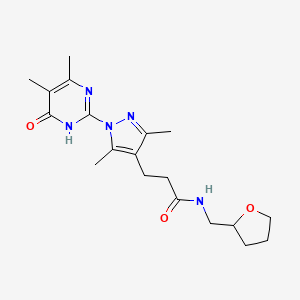
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as the N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, involves a Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation of the resultant diphenylpyrazolepropionitriles . This method could potentially be adapted for the synthesis of the compound by changing the starting materials to include the appropriate substituents on the pyrazole and pyrimidinyl rings.
Molecular Structure Analysis
The molecular structure of related compounds, such as the derivatives of 3-(pyrazol-1-yl)propanamide (PPA), has been studied using X-ray diffraction . These studies have shown that small changes in the substituents can lead to significant differences in the supramolecular structures formed by these compounds. For the compound , similar structural analysis would be necessary to determine its conformation and how it might interact with its environment or potential biological targets.
Chemical Reactions Analysis
The related compounds have been shown to react with palladium(II) chloride to form trans-PdCl2(L)2 complexes . This suggests that the compound might also be able to coordinate to metal centers, which could be relevant for its potential use in catalysis or as a metallo-drug.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and overall structure. For instance, the presence of the pyrazole and pyrimidinyl rings could affect its acidity or basicity, while the propanamide group could influence its solubility and hydrogen bonding capability. The related compounds have been shown to form different supramolecular structures based on their substituents, which could also affect the compound's properties .
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of pyrimidine and pyrazole derivatives, including those structurally related to the mentioned compound, has been explored for their insecticidal and antibacterial potential. These compounds have been prepared through microwave irradiative cyclocondensation and evaluated against Pseudococcidae insects and selected microorganisms, showing notable insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).
Catalytic Actions and Ligand Preparation
Palladium(II) chloride complexes with pyrazol-1-yl propanamide derivatives, including compounds with structural similarities, have been synthesized. These studies reveal the potential of such compounds in forming supramolecular hydrogen-bonded chains and cyclic dimers, which could be significant in developing new materials or catalysts (Palombo et al., 2019).
Anticancer and Anti-inflammatory Activities
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown potential as anticancer agents, especially against HCT-116 and MCF-7 cell lines, and as inhibitors of the 5-lipoxygenase enzyme, suggesting their applicability in cancer and inflammation-related research (Rahmouni et al., 2016).
Antidepressant Properties
Research into derivatives of pyrazole compounds has identified potential antidepressants with reduced side effects compared to traditional medications. This indicates the value of exploring such chemical structures in the development of new therapeutic agents for mental health disorders (Bailey et al., 1985).
properties
IUPAC Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-11-12(2)21-19(22-18(11)26)24-14(4)16(13(3)23-24)7-8-17(25)20-10-15-6-5-9-27-15/h15H,5-10H2,1-4H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMHOTJUQDNTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NCC3CCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


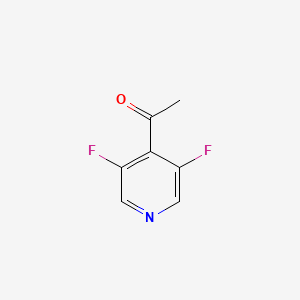
![2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2531621.png)
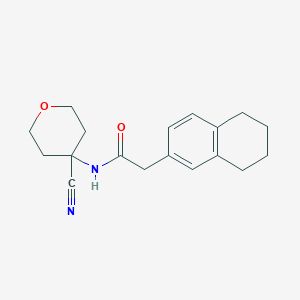
![N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2531625.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)
![5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol](/img/structure/B2531628.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)
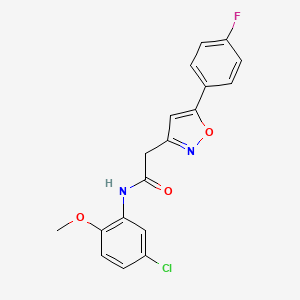

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)
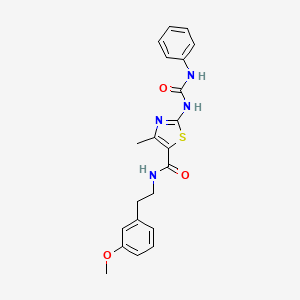
![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)